molecular formula C15H29NO5 B3039596 tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1212360-70-7

tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B3039596
CAS RN: 1212360-70-7
M. Wt: 303.39 g/mol
InChI Key: IWAWSJXEVHALDS-LBPRGKRZSA-N
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Description

The compound tert-Butyl 4- (2- (2-hydroxyethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Another compound, (2S)-tert-butyl 4-Hydroxy-2- (hydroxymethyl)piperidine-1-carboxylate, is a useful research compound.


Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions starting from various piperazine precursors.


Molecular Structure Analysis

The molecular structures of tert-butyl piperazine-1-carboxylate derivatives have been elucidated using single-crystal X-ray diffraction analysis.


Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, making them valuable intermediates. For instance, the organocatalyst 1- (2-hydroxyethyl)-piperazine was identified to promote direct C (sp2)-H arylation of unactivated arenes.


Physical And Chemical Properties Analysis

The compound (2S)-tert-butyl 4-Hydroxy-2- (hydroxymethyl)piperidine-1-carboxylate has a molecular formula of C11H21NO4 and a molecular weight of 231.29 g/mol.

Scientific Research Applications

Future Directions

The use of piperidine derivatives in PROTAC development for targeted protein degradation shows promise for future research .

properties

IUPAC Name

tert-butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO5/c1-6-19-15(20-7-2)8-9-16(12(10-15)11-17)13(18)21-14(3,4)5/h12,17H,6-11H2,1-5H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAWSJXEVHALDS-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(C(C1)CO)C(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1(CCN([C@@H](C1)CO)C(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate
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tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate
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tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 4
tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 5
tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 6
tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate

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